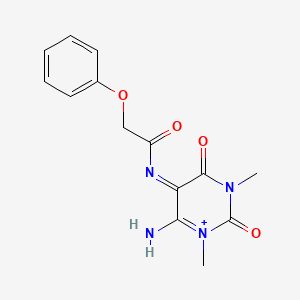
Hydroxypropyltrimonium Hydrolyzed Silk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypropyltrimonium Hydrolyzed Silk: is a quaternary ammonium compound derived from the hydrolysis of silk proteins. It is commonly used in cosmetic and personal care products due to its excellent conditioning properties for both hair and skin. This compound is known for its ability to reduce static electricity, enhance hair manageability, and provide a smooth, silky feel to the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxypropyltrimonium Hydrolyzed Silk is synthesized through the reaction of hydrolyzed silk proteins with 3-chloro-2-hydroxypropyltrimethylammonium chloride. The reaction typically occurs under mild alkaline conditions, which facilitates the formation of the quaternary ammonium salt. The process involves the following steps:
Hydrolysis of Silk Proteins: Silk proteins are hydrolyzed using enzymes or acids to break down the protein chains into smaller peptides.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of silk proteins followed by quaternization. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxypropyltrimonium Hydrolyzed Silk primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can displace the chloride ion from the quaternary ammonium group. Common reagents include hydroxide ions and other nucleophilic species.
Hydrolysis Reactions: Under acidic or basic conditions, the compound can undergo hydrolysis to break down the quaternary ammonium group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield hydrolyzed silk peptides and other by-products .
Applications De Recherche Scientifique
Hydroxypropyltrimonium Hydrolyzed Silk has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a conditioning agent in various formulations, providing antistatic and emulsifying properties.
Biology: The compound is utilized in studies related to protein interactions and the development of biomaterials.
Medicine: Due to its biocompatibility, it is explored for use in drug delivery systems and wound healing applications.
Industry: It is widely used in the cosmetic industry for hair and skin care products, enhancing the texture and feel of formulations .
Mécanisme D'action
The mechanism of action of Hydroxypropyltrimonium Hydrolyzed Silk involves its interaction with the surface of hair and skin. The quaternary ammonium group imparts a positive charge, which allows the compound to adhere to the negatively charged surfaces of hair and skin. This results in reduced static electricity, improved manageability, and a smooth, silky feel. The hydrolyzed silk peptides penetrate the hair and skin, providing conditioning and moisturizing effects .
Comparaison Avec Des Composés Similaires
Hydrolyzed Keratin: Derived from keratin proteins, it provides similar conditioning properties but is more commonly used for hair repair and strengthening.
Hydrolyzed Casein: Derived from milk proteins, it is used for its moisturizing and conditioning properties in skin and hair care products.
Hydrolyzed Soy Protein: Derived from soy proteins, it offers conditioning and strengthening benefits for hair and skin
Uniqueness: Hydroxypropyltrimonium Hydrolyzed Silk is unique due to its origin from silk proteins, which are known for their superior conditioning properties. The presence of the quaternary ammonium group enhances its ability to reduce static electricity and improve hair manageability, making it a preferred choice in high-end cosmetic formulations .
Propriétés
Numéro CAS |
169590-61-8 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone](/img/structure/B1169644.png)

